2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride

Description

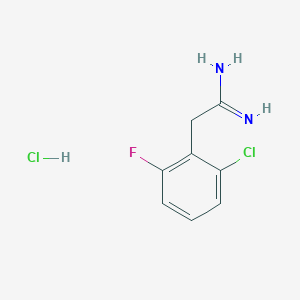

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride (CAS: 780728-19-0) is an organic compound featuring a benzene ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position, linked to an ethanimidamide group. The hydrochloride salt enhances its stability and solubility for synthetic or pharmaceutical applications. Its molecular formula is C₈H₈ClFN₂·HCl, with a molecular weight of 223.02 g/mol. Safety data indicate compliance with UN GHS Revision 8 standards, emphasizing standard handling protocols for hazardous chemicals .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMHJXIGDFWYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=N)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylamine, followed by the formation of the imidamide and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Thrombin Inhibition

One of the primary applications of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride is its role as a potent thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for developing anticoagulant therapies. Research indicates that derivatives of this compound exhibit significant inhibitory activity against thrombin, with reported inhibition constants (K(i)) ranging from 0.9 to 33.9 nM, demonstrating its potential as a therapeutic agent in managing thrombotic disorders .

Neurological Disorders Treatment

Emerging studies suggest that compounds related to 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride may have applications in treating neurological disorders characterized by cytotoxic α-synuclein amyloidogenesis. These conditions are associated with neurodegenerative diseases such as Parkinson's disease. The compound's structural properties allow it to interact with biological targets involved in these pathways, offering a promising avenue for therapeutic intervention .

Synthesis of Novel Derivatives

The synthesis of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride serves as a precursor for developing various heterocyclic compounds with potential pharmacological activities. For instance, it can be utilized to create P2X7 antagonists and other derivatives that may exhibit anti-inflammatory or analgesic properties . The versatility in its chemical structure allows for modifications that can enhance efficacy and selectivity.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for 2-(2-chloro-6-fluorophenyl)ethanimidamide hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Structural Features |

|---|---|---|---|---|---|---|

| 2-(2-Chloro-6-fluorophenyl)ethanimidamide HCl | 780728-19-0 | C₈H₈ClFN₂·HCl | 223.02 | Not reported | N/A | 2-Cl, 6-F substituents on benzene |

| 2-(2,6-Dichlorophenyl)ethanimidamide HCl | 49254-51-3 | C₈H₈Cl₂N₂·HCl | 239.52 | 323–325 | 97% | 2,6-diCl substituents on benzene |

| 2-(Thiophen-2-yl)ethanimidamide HCl | 6449-64-5 | C₆H₈ClN₂S·HCl | 207.12 | Not reported | 95% | Thiophene ring instead of benzene |

| Phenacaine HCl (N,N’-Bis(4-ethoxyphenyl)ethanimidamide HCl) | 334-84-1 | C₁₈H₂₃ClN₂O₂ | 334.84 | 191 | N/A | 4-ethoxy substituents on two benzene rings |

Key Differences and Implications

In contrast, the dichloro analog (2,6-diCl) lacks fluorine’s electronegativity, which may reduce polarity and alter solubility . The thiophene derivative replaces the benzene ring with a sulfur-containing heterocycle, enhancing π-electron delocalization and possibly improving solubility in non-polar solvents. However, its discontinued status limits current applications .

Thermal Stability :

- The dichloro analog exhibits a high melting point (323–325°C), suggesting greater crystalline stability compared to the target compound (data unavailable) .

The target compound’s applications remain speculative but may include intermediates in drug synthesis (e.g., kinase inhibitors or antimicrobial agents) .

Biological Activity

2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as a thrombin inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride

- Molecular Formula : C9H10ClF2N2·HCl

- Molecular Weight : Approximately 236.1 g/mol

The biological activity of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride primarily involves its role as a thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition can prevent thrombus formation, making this compound a candidate for anticoagulant therapies.

The mechanism of action includes:

- Binding Affinity : The compound exhibits high binding affinity to thrombin with an inhibition constant ranging from 0.9 to 33.9 nM depending on structural modifications in the P3 substituent .

- Substituent Influence : Variations in the P3 substituent significantly affect the potency of the compound. For instance, the presence of specific aryl or heteroaryl groups enhances its inhibitory effects against thrombin.

Biological Activity Summary

The biological activities of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride can be summarized as follows:

Case Studies and Research Findings

-

Thrombin Inhibition Study :

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated various analogs of 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride and found that modifications in the P3 position led to significant variations in thrombin inhibition potency. The most effective analog demonstrated a value of 0.7 nM, highlighting the importance of structural optimization in drug design . -

Anticancer Activity :

A study conducted on several derivatives revealed that certain compounds exhibited moderate to strong anticancer activity against breast cancer cell lines (e.g., MCF-7). These findings suggest that the compound may also have applications beyond anticoagulation therapy . -

Anti-inflammatory Research :

Recent investigations into the anti-inflammatory properties of related compounds showed that certain derivatives could inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications for treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-withdrawing groups (like chlorine and fluorine) enhances binding affinity to thrombin.

- Modifications at the P3 position significantly impact potency, emphasizing the need for careful structural design in drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst) to minimize byproducts. Use HPLC or LC-MS to monitor reaction progress and confirm purity (>98%) via retention time alignment and mass spectral matching . For intermediates, employ column chromatography with gradients (e.g., hexane/ethyl acetate) for isolation. Validate purity using -NMR (e.g., integration ratios for aromatic protons at δ 7.2–7.8 ppm) and elemental analysis (C, H, N, Cl, F ±0.3% deviation) .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in functional group assignments?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify amidine C=N stretches (~1650 cm) and aromatic C-F/C-Cl vibrations (1100–1250 cm).

- NMR : -NMR distinguishes aromatic carbons (e.g., fluorinated C-6 at ~160 ppm, chlorinated C-2 at ~135 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the chloro-fluoro substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.